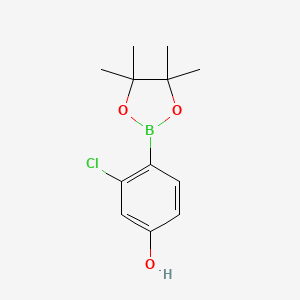

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

Molecular Architecture and Functional Group Interrelationships

The molecular structure of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exhibits a sophisticated arrangement of functional groups that creates distinctive chemical properties. The compound features a benzene ring substituted at the 3-position with a chlorine atom and at the 4-position with a pinacol boronic ester group, while maintaining a hydroxyl group that defines its phenolic character. The International Union of Pure and Applied Chemistry nomenclature reflects this substitution pattern, with the systematic name precisely describing the spatial arrangement of substituents on the aromatic ring.

The boronic ester functionality consists of a boron atom coordinated within a six-membered dioxaborolan ring system, where the boron center forms covalent bonds with two oxygen atoms that are part of a pinacol-derived framework. This tetramethyl-1,3,2-dioxaborolan moiety creates a stable cyclic structure with four methyl groups positioned at the 4 and 5 positions of the dioxaborolan ring, providing steric protection to the boron center. The Simplified Molecular Input Line Entry System representation "OC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(Cl)=C1" accurately captures the connectivity pattern and demonstrates the compound's structural complexity.

The spatial arrangement of functional groups creates specific electronic effects that influence the compound's reactivity profile. The electron-withdrawing chlorine substituent at the 3-position creates an inductive effect that modulates the electron density of the aromatic ring, while the phenolic hydroxyl group contributes to the compound's hydrogen bonding capacity. The boronic ester functionality introduces Lewis acidic character to the molecule, enabling participation in cross-coupling reactions and other boron-mediated transformations. The International Chemical Identifier key GVRXANKNFVXVMH-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement.

Physicochemical Properties: Stability, Solubility, and Reactivity Profiles

The physicochemical characteristics of this compound reflect the compound's unique structural features and functional group composition. Thermal analysis reveals a melting point range of 102-105°C, indicating moderate thermal stability suitable for standard synthetic operations. The predicted boiling point of 362.1±32.0°C suggests significant molecular cohesion through intermolecular interactions, consistent with the presence of both hydrogen bonding capability and aromatic character.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 102-105°C | |

| Boiling Point (Predicted) | 362.1±32.0°C | |

| Density (Predicted) | 1.19±0.1 g/cm³ | |

| Molecular Weight | 254.52 g/mol | |

| pKa (Predicted) | 8.69±0.35 | |

| LogP | 4.13 |

The compound demonstrates limited solubility in polar protic solvents, with slight solubility reported in dimethyl sulfoxide and methanol. This solubility profile indicates moderate polarity, consistent with the presence of both hydrophobic aromatic and aliphatic regions alongside polar functional groups. The predicted density of 1.19±0.1 g/cm³ reflects the molecular packing efficiency and suggests favorable intermolecular interactions in the solid state.

Storage stability requires controlled conditions, with recommendations for refrigerated storage under inert atmosphere to prevent degradation. The compound exhibits sensitivity to moisture and oxidizing conditions, particularly affecting the boronic ester functionality. The predicted acid dissociation constant (pKa) of 8.69±0.35 indicates moderate acidity for the phenolic hydroxyl group, influencing the compound's behavior in aqueous systems and its participation in acid-base equilibria. The calculated partition coefficient (LogP) of 4.13 suggests favorable lipophilicity for membrane permeation and indicates potential bioaccumulation characteristics.

Comparative Analysis with Analogous Boronic Esters

Comparative analysis with structurally related boronic esters reveals distinctive patterns in physicochemical properties and structural relationships. The closely related compound 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, differing only in the relative positions of chlorine and boronic ester substituents, shares the identical molecular formula C₁₂H₁₆BClO₃ and molecular weight of 254.52 g/mol. This positional isomerism creates subtle but significant differences in electronic distribution and reactivity patterns.

| Compound | CAS Number | Molecular Formula | Substitution Pattern | Key Differences |

|---|---|---|---|---|

| 3-Chloro-4-boronic ester phenol | 1029439-70-0 | C₁₂H₁₆BClO₃ | 3-Cl, 4-boronic ester | Subject compound |

| 4-Chloro-3-boronic ester phenol | 948592-54-9 | C₁₂H₁₆BClO₃ | 4-Cl, 3-boronic ester | Positional isomer |

| 2-Chloro-4-boronic ester phenol | 629658-06-6 | C₁₂H₁₆BClO₃ | 2-Cl, 4-boronic ester | Alternative substitution |

| 3-Chloro-2-methyl-4-boronic ester phenol | 1799612-10-4 | C₁₃H₁₈BClO₃ | Additional methyl group | Methylated derivative |

The 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol variant demonstrates how chlorine positioning affects molecular properties, with the 2-position substitution creating different steric and electronic environments compared to the 3-position substitution in the target compound. The 3-Chloro-4-hydroxy-2-methylphenylboronic acid pinacol ester represents a methylated analog with molecular formula C₁₃H₁₈BClO₃ and molecular weight 268.54 g/mol, illustrating how additional alkyl substitution modifies the overall molecular profile.

Electronic effects vary significantly among these analogs due to the different positioning of electron-withdrawing chlorine substituents relative to the phenolic hydroxyl group and boronic ester functionality. The 3-chloro-4-boronic ester substitution pattern in the target compound creates a specific electronic environment that influences both its chemical reactivity and physical properties. Cross-coupling reactivity patterns show variations based on the substitution pattern, with ortho, meta, and para relationships between functional groups affecting the efficiency of palladium-catalyzed transformations.

The comparative analysis reveals that the this compound occupies a unique position within this family of compounds, combining favorable electronic properties with acceptable synthetic accessibility. The specific substitution pattern provides optimal balance between reactivity and stability, making it particularly valuable for pharmaceutical applications requiring precise molecular recognition and controlled reactivity profiles.

Properties

IUPAC Name |

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRXANKNFVXVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Palladium-Catalyzed Cross-Coupling

Method Overview:

This approach involves the coupling of a phenolic precursor bearing a suitable leaving group (e.g., halogen) with a boronate ester or boronic acid derivative under palladium catalysis. The process typically employs Pd(0) complexes such as Pd(PPh₃)₄, with bases like potassium phosphate and solvents like tert-butanol or tetrahydrofuran (THF).

- Preparation of phenol precursor: Starting from a chlorinated phenol, such as 4-chloro-phenol, which is halogenated at the ortho position relative to the hydroxyl group.

- Boron coupling: The phenol derivative reacts with a boronate ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst, base, and ligand, under inert atmosphere and elevated temperature (~90°C).

- Product isolation: Post-reaction purification by flash chromatography yields the target compound.

- Friedman et al. (2013) demonstrated a modular synthesis involving Pd-catalyzed cross-coupling of phenol derivatives with boronate esters, achieving yields around 70% under optimized conditions.

- The reaction conditions typically include inert atmospheres (nitrogen or argon), with reaction temperatures ranging from 80–100°C, and the use of phosphine ligands to enhance coupling efficiency.

Data Table: Preparation Parameters for Palladium-Catalyzed Coupling

Halogenation of Phenol Derivatives

Method Overview:

Prior to coupling, phenolic compounds are often halogenated to introduce the chlorine atom at the desired position. This step is crucial for directing subsequent cross-coupling reactions.

- Electrophilic aromatic substitution: Phenol derivatives undergo chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride, often under controlled temperature to prevent over-halogenation.

- Regioselectivity control: The phenol hydroxyl group activates the ortho and para positions, favoring chlorination at these sites.

- The chlorination of phenols using NCS in acetic acid or dichloromethane has been shown to selectively produce ortho-chlorophenols with yields exceeding 85%.

- For example, the synthesis of 4-chloro-phenol from phenol using NCS in acetic acid at 0°C yields high regioselectivity and purity.

Data Table: Halogenation Conditions

| Parameter | Typical Range / Values | References |

|---|---|---|

| Reagent | N-Chlorosuccinimide (NCS), Sulfuryl chloride | , |

| Solvent | Acetic acid, Dichloromethane | , |

| Temperature | 0–25°C | , |

| Reaction Time | 2–6 hours | , |

Boronate Ester Formation

Method Overview:

The phenol derivative bearing the chlorine substituent is further functionalized to introduce the boronate group, typically through reaction with pinacol or other diols in the presence of boron reagents.

- Boron insertion: Reacting phenol derivatives with boron reagents like bis(pinacolato)diboron (B₂Pin₂) under catalytic conditions.

- Catalysis: Palladium catalysis, often with base and ligand, facilitates the formation of the boronate ester.

- The synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives from phenols has been optimized using Pd-catalyzed borylation, with yields typically around 60–80%.

- The process is sensitive to reaction conditions, including temperature (around 80°C), solvent (dioxane or THF), and base (potassium acetate or carbonate).

Data Table: Boronate Ester Formation Conditions

Final Product Purification and Characterization

Post-synthesis, the crude product undergoes purification via flash chromatography or recrystallization, typically using petroleum ether or ethanol mixtures. Characterization techniques such as NMR, MS, and IR confirm the structure and purity.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized products.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized phenols.

Reduction: Amines and other reduced derivatives.

Substitution: Various boronic acid derivatives and substituted phenols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exhibit significant anticancer properties. The dioxaborolane moiety contributes to the compound's ability to interact with biological targets involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines .

Pharmaceutical Development

The compound serves as a useful building block in the synthesis of pharmaceutical agents. Its chlorophenol structure allows for modifications that can enhance bioactivity and selectivity towards specific biological pathways. For instance, it has been used in the development of new anti-inflammatory drugs and analgesics .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of boron-containing compounds into polymers has been shown to enhance their flame retardancy and durability under extreme conditions .

Nanomaterials Synthesis

The compound plays a role in the synthesis of boron-doped nanomaterials. These materials exhibit unique electronic properties that are beneficial for applications in sensors and electronic devices. The ability to modify the electronic characteristics of nanomaterials through boron doping is a key area of research .

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane group facilitates the transfer of the aryl group to various electrophiles .

Synthesis of Complex Molecules

The compound is also employed in the synthesis of complex organic molecules through multi-step reactions. Its functional groups allow for selective reactions that can lead to the formation of intricate molecular architectures necessary for drug development and other applications .

Case Studies

Mechanism of Action

The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the boronic ester group interacts with nucleophilic sites on biomolecules or other reactants.

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution Patterns

- 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (C₁₂H₁₆BClO₃) This isomer swaps the positions of the chlorine and boronate groups. Despite identical molecular weight, its melting point is lower (oil at room temperature vs. crystalline solid for the target compound), indicating differences in crystallinity due to substituent arrangement . Reactivity: The chlorine at the 4-position may sterically hinder coupling reactions compared to the 3-chloro analog.

Methyl-Substituted Analogs

- This compound is stored at 2–8°C, reflecting similar handling requirements to the target compound .

- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (C₁₃H₁₉BO₃) Without chlorine, this derivative exhibits lower electrophilicity, making it less reactive in Suzuki-Miyaura couplings compared to the target compound .

Methoxy-Substituted Derivatives

- 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (C₁₃H₁₉BO₄, MW 250.1 g/mol) The methoxy group is electron-donating, which deactivates the aromatic ring and reduces reactivity in cross-coupling.

tert-Butyl-Substituted Derivatives

- 2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (C₁₆H₂₅BO₃) The bulky tert-butyl group introduces significant steric hindrance, likely slowing reaction kinetics in catalytic processes. This derivative is sold at ≥98% purity, comparable to the target compound’s commercial specifications .

Non-Chlorinated Boronate Phenols

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (C₁₂H₁₇BO₃, MW 220.07 g/mol) Lacking the chlorine substituent, this compound has a higher melting point (112–117°C) and reduced electrophilicity, making it less reactive in electron-demanding reactions .

Physicochemical and Reactivity Comparison

Biological Activity

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C12H15BClO3

- Molar Mass : 256.05 g/mol

- CAS Number : 904310-72-1

- Structure : The compound features a chlorophenol moiety and a dioxaborolane group which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial effects. For instance:

Anticancer Activity

The anticancer potential of phenolic compounds is well-documented. Studies have demonstrated that phenolic derivatives can induce apoptosis in cancer cells:

- Mechanism of Action : The proposed mechanism includes the inhibition of cell proliferation through the modulation of signaling pathways involved in apoptosis and cell cycle regulation .

- Case Study : A study evaluating related phenolic compounds showed that they significantly inhibited the growth of human cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer), with IC50 values in the low micromolar range . Although specific studies on this compound are scarce, it is reasonable to hypothesize similar effects based on structural activity relationships.

Research Findings and Case Studies

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boron-containing compounds often highlights their favorable absorption and distribution characteristics:

- Bioavailability : Compounds similar to this one have shown promising oral bioavailability and favorable pharmacokinetic parameters in animal models.

- Toxicity Studies : Preliminary toxicity assessments indicate low cytotoxicity at therapeutic doses; however, comprehensive toxicity studies specific to this compound are necessary for conclusive safety profiles.

Q & A

Basic: What are the recommended methods for synthesizing 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how is purity validated?

Methodological Answer:

- Synthesis Protocol :

- Intermediate Preparation : Start with halogenated phenol derivatives (e.g., 3-chloro-4-bromophenol) and perform Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in anhydrous THF at 80–90°C for 12–24 hours .

- Work-up : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the boronate ester.

- Purity Validation :

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound, particularly for sterically hindered substrates?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos/XPhos ligands to enhance catalytic activity for bulky aryl chlorides .

- Reaction Conditions :

- Solvent: Dioxane/water (4:1) or toluene/EtOH mixtures.

- Base: Cs₂CO₃ or K₃PO₄ for improved solubility of boronate esters.

- Temperature: 90–110°C under microwave irradiation for faster kinetics.

- Troubleshooting :

Basic: What analytical techniques are most effective for characterizing the phenolic hydroxyl group in this compound?

Methodological Answer:

- ³¹P NMR Analysis :

- Phosphitylation : React the compound with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane ( ) to convert –OH groups into phosphitylated derivatives.

- Quantitative Detection : Acquire ³¹P NMR spectra (CDCl₃, 25°C) to resolve phenolic environments. The –OH signal appears at δ 135–140 ppm, distinct from aliphatic hydroxyls .

- FT-IR Spectroscopy : Confirm O–H stretching vibrations at 3200–3600 cm⁻¹ and B–O bonds at 1350–1310 cm⁻¹ .

Advanced: How can researchers resolve discrepancies in reported solubility or melting point data for this compound?

Methodological Answer:

- Data Validation Workflow :

- Reproducibility Testing : Repeat measurements under standardized conditions (e.g., DSC for melting points, saturation concentration assays for solubility).

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, mp 114–118°C; solubility: <1 mg/mL in water, 10–15 mg/mL in methanol) .

- Instrument Calibration : Ensure DSC and GC instruments are calibrated using certified reference materials (e.g., indium for DSC).

Advanced: What are the dominant degradation pathways for this boronate ester under acidic or basic conditions, and how can stability be enhanced?

Methodological Answer:

- Degradation Studies :

- Stabilization Strategies :

Basic: How should researchers design control experiments to confirm the role of this compound in catalytic cycles?

Methodological Answer:

- Control Setup :

- Data Interpretation : Compare yields and kinetics between control and experimental groups to isolate the compound’s contribution.

Advanced: What computational methods can predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to model the boronate ester’s structure.

- Transition-State Analysis : Calculate activation energies for transmetallation steps with Pd(0) catalysts.

- Machine Learning : Train models on existing Suzuki-Miyaura reaction datasets (e.g., rate constants, yields) to predict optimal conditions for new substrates .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.